Xlr3 protein
Description
Properties
CAS No. |
161630-75-7 |
|---|---|
Molecular Formula |
CH2N4O.H |
Synonyms |
Xlr3 protein |
Origin of Product |
United States |
Genomic Context and Transcriptional Regulation of Xlr3
Gene Locus and Chromosomal Organization of Xlr3
The Xlr gene family, including Xlr3, is located on the mouse X chromosome. Specifically, these genes are clustered on the proximal half of the X chromosome. The Xlr3 gene itself is part of a multicopy cluster of paralogs, designated Xlr3a, Xlr3b, and Xlr3c. This particular cluster is situated in a compact region of approximately 250 kilobases on the mouse XA7.3 band. wikigenes.org The Xlr superfamily is extensive, comprising 50-75 sequences per haploid genome, though a significant portion of these are considered nonfunctional pseudogenes that likely arose from recent gene amplification events in rodents. nih.gov
| Feature | Description | References |
| Gene Name | X-linked lymphocyte regulated 3 (Xlr3) | biorxiv.org |
| Organism | Mouse (Mus musculus) | wikigenes.orgnih.gov |
| Chromosome | X Chromosome | wikigenes.orgnih.gov |
| Specific Locus | XA7.3 | wikigenes.org |
| Organization | Multicopy cluster of paralogs (Xlr3a, Xlr3b, Xlr3c) within a ~250kb region. Part of a larger superfamily of 50-75 related sequences. | wikigenes.orgnih.gov |
Transcriptional Variants and Isoforms of Xlr3 mRNA
The Xlr3 gene gives rise to several transcriptional variants, primarily through its paralogs, Xlr3a, Xlr3b, and Xlr3c. wikigenes.org These paralogs encode proteins that are nearly identical. The protein isoforms XLR3B and XLR3C differ by only a single amino acid. The XLR3A isoform is slightly more divergent, with eight amino acid substitutions when compared to the other two. wikigenes.org Historically, research first identified a predominant functional Xlr transcript in lymphoid cell lines, with a second distinct functional transcript later found to be expressed specifically in male germ cells. nih.gov
| Variant/Isoform | Key Characteristics | References |
| Xlr3a | Encodes the XLR3A protein; differs from XLR3B/C by eight amino acids. | wikigenes.org |
| Xlr3b | Encodes the XLR3B protein; differs from XLR3C by one amino acid. | wikigenes.org |
| Xlr3c | Encodes the XLR3C protein; differs from XLR3B by one amino acid. | wikigenes.org |
| Lymphoid Transcript | A primary functional transcript expressed in lymphoid cell lines. | nih.gov |
| Germinal Cell Transcript | A second functional transcript expressed in differentiating male germ cells. | nih.gov |
Developmental and Tissue-Specific Expression Patterns of Xlr3 Transcripts
The expression of Xlr3 is tightly regulated, showing distinct patterns across different developmental stages and tissues. Initially, Xlr gene expression was noted in lymphoid cell lines that correspond to late stages of cellular differentiation. nih.gov However, a more prominent and specific role has been identified in germ cells. nih.govbiorxiv.org
In male mice, Xlr3 mRNA expression is significantly upregulated in the gonads as germ cells prepare to enter meiosis I. biorxiv.org More detailed analysis of spermatogenesis shows that Xlr3 mRNA levels begin to increase during the pre-leptotene stage and are substantially higher by the zygotene stage. wikigenes.org The XLR3 protein becomes detectable in the cell nucleus around day 10.5 post-partum, which aligns with the leptonema/zygonema stages of meiosis I. wikigenes.org
Immunocytochemistry reveals that during the pachytene stage of spermatogenesis, the this compound specifically localizes to the XY body, the nuclear compartment containing the sex chromosomes. wikigenes.orgbiorxiv.org This localization pattern is also observed on the sex chromosomes during female meiosis. biorxiv.org A more transient presence of XLR3 is also seen in the post-meiotic phase in haploid round spermatids. biorxiv.org Furthermore, specific paralogs, namely Xlr3b, are known to be expressed from the maternal allele in the neonatal mouse brain. nih.gov
| Tissue/Cell Type | Developmental Stage | Expression Details | References |
| Gonads (Testis & Ovary) | Meiosis I | mRNA is upregulated at the start of meiosis. | biorxiv.org |
| Spermatocytes | Pre-leptotene to Zygotene | mRNA expression increases, peaking at zygotene. | wikigenes.org |
| Spermatocytes | Pachytene | Protein localizes to the XY body (sex chromosomes). | wikigenes.orgbiorxiv.org |
| Oocytes | Meiosis I | Protein localizes to the sex chromosomes. | biorxiv.org |
| Round Spermatids | Post-meiotic | Transient protein localization. | biorxiv.org |
| Lymphoid Cells | Late differentiation stages | Expression of a functional transcript. | nih.gov |
| Neonatal Brain | Neonatal | Maternal-specific expression of Xlr3b. | nih.gov |
Molecular Characteristics and Post Translational Dynamics of Xlr3 Protein
Primary Sequence Analysis and Conserved Domains (e.g., COR1 domain)
The Xlr3 gene subfamily in mice includes two nearly identical genes, Xlr3a and Xlr3b, which encode proteins of 226 amino acids. nih.govscbt.com These proteins are characterized by a highly basic nature, with estimated isoelectric points (pI) of 8.1 for Xlr3a and 9.0 for Xlr3b. nih.gov This basicity suggests a potential affinity for negatively charged molecules such as nucleic acids. Sequence analysis of the broader XLR family predicted a probable cytoplasmic or nuclear localization due to the lack of a signal peptide or transmembrane region. nih.gov
A key feature of the Xlr3 protein is the presence of a conserved COR1 domain (Pfam identifier: PF04803). nih.govuniprot.org This domain is also found in other proteins involved in meiosis, such as the Synaptonemal Complex Protein 3 (SYCP3), suggesting a conserved function related to chromosome dynamics during this specialized cell division. nih.gov The homology within the XLR family and the presence of the COR1 domain underscore its potential role in the regulation of lymphocyte differentiation and germ cell development. nih.govnih.gov
| Feature | Description | Reference |
|---|---|---|
| Gene Subfamily | Xlr3a and Xlr3b | nih.gov |
| Amino Acid Length | 226 | nih.govscbt.com |
| Estimated Isoelectric Point (pI) | Xlr3a: 8.1, Xlr3b: 9.0 | nih.gov |
| Conserved Domain | COR1 domain (Pfam: PF04803) | nih.govuniprot.org |
Predicted and Experimentally Determined Subcellular Localization of this compound
Early predictions based on primary sequence analysis of the XLR protein family suggested a cytoplasmic or nuclear localization. nih.gov Subsequent experimental studies have provided more definitive and specific localization data for the this compound.
Research has confirmed that the major product of the XLR locus is a 30-kD nuclear protein. nih.gov Interestingly, its retention within the nucleus is dependent on the presence of metal cations, particularly zinc (Zn++). In low-salt buffers, the XLR protein almost completely leaches out of the nucleus, but its localization is stabilized by zinc. This stabilization is reversible by the application of chelating agents like o-phenanthroline and EDTA, suggesting that Xlr3 may be part of a novel class of nuclear proteins whose compartmentalization is dynamically regulated by cation availability. nih.gov
Further detailed studies have visualized the precise sub-nuclear localization of the this compound during meiosis. In spermatocytes, XLR3 is found at the inactive X and Y chromosomes (the sex body) during the pachytene stage of meiosis I. nih.gov A similar localization pattern is observed on the sex chromosomes in female meiosis. nih.gov Following meiosis, XLR3 transiently localizes to the post-meiotic repressed sex chromosomes in haploid round spermatids. nih.gov This specific and dynamic localization to transcriptionally silenced chromatin on the sex chromosomes strongly implicates XLR3 in a gene regulatory role during and after meiosis. nih.gov
| Localization Status | Finding | Method/Condition | Reference |
|---|---|---|---|
| Predicted | Cytoplasmic or Nuclear | Sequence analysis (lack of signal peptide) | nih.gov |
| Experimentally Determined | Nuclear | Cell lysis and fractionation | nih.gov |
| Inactive X and Y chromosomes (meiosis I); Post-meiotic repressed sex chromosomes (spermatids) | Immunofluorescence | nih.gov | |
| Regulatory Factor | Nuclear retention stabilized by Zinc (Zn++) ions | Reversible chelation with EDTA, o-phenanthroline | nih.gov |
Post-Translational Modifications of this compound and their Functional Implications
While direct experimental evidence detailing the specific post-translational modifications (PTMs) of the this compound is not extensively documented, its amino acid composition, nuclear localization, and regulatory roles suggest that it is likely subject to various modifications. PTMs are crucial mechanisms that expand the functional diversity of the proteome by regulating protein activity, stability, localization, and interactions. nih.govthermofisher.com
Analysis of the 226-amino-acid sequence of murine Xlr3 reveals numerous potential sites for common PTMs. The protein contains a significant number of serine, threonine, and lysine (B10760008) residues, which are primary targets for phosphorylation, acetylation, and ubiquitination, respectively. These modifications are known to play pivotal roles in regulating the function of nuclear proteins involved in chromatin remodeling and gene expression. news-medical.net The identification of these potential sites provides a roadmap for future experimental validation, for instance, through mass spectrometry-based proteomics. nih.govucsf.edu
The specific enzymes that catalyze modifications on Xlr3 have yet to be identified. However, based on the potential PTMs, several classes of enzymes are likely involved.
Phosphorylation: Protein kinases would be responsible for adding phosphate groups to serine, threonine, or tyrosine residues, while phosphatases would reverse this modification. news-medical.net
Acetylation: Histone acetyltransferases (HATs) could acetylate lysine residues, and histone deacetylases (HDACs) would remove these acetyl groups. nih.govnih.gov
Ubiquitination: A cascade of E1 (activating), E2 (conjugating), and E3 (ligating) enzymes would be required to attach ubiquitin moieties to lysine residues, a process reversed by deubiquitinating enzymes (DUBs).
The dynamic interplay of these enzymes would allow for precise control over Xlr3 function in response to cellular signals.
Post-translational modifications could have profound effects on the function of Xlr3. The XLR protein has been reported to have a relatively short half-life of approximately two hours, suggesting a dynamic regulation of its stability. nih.gov
Stability: Ubiquitination is a primary mechanism for targeting proteins for degradation by the proteasome. thermofisher.com The attachment of ubiquitin chains to lysine residues on Xlr3 could be a key factor controlling its turnover rate, allowing for rapid changes in its protein levels during specific stages of meiosis and lymphocyte differentiation.
Activity and Interactions: Phosphorylation and acetylation are well-established regulators of protein activity and protein-protein interactions within the nucleus. nih.govnews-medical.net For Xlr3, these modifications could alter its conformation, thereby affecting its ability to bind to chromatin at the sex chromosomes or to interact with other regulatory proteins. For instance, phosphorylation could modulate its association with the synaptonemal complex, while acetylation of lysine residues might influence its interaction with DNA. Given that Xlr3's nuclear retention is dependent on zinc, PTMs could also potentially modulate its affinity for this cation or its interaction with zinc-dependent binding partners.
Molecular Mechanisms of Xlr3 Protein Function
Functional Domains and Their Contributions to Xlr3 Protein Activity
The functionality of the this compound is rooted in its specific structural domains, which it shares with other key proteins involved in meiosis. These domains are fundamental to its localization and activity.
The this compound belongs to the XLR/SYCP3 family, which is characterized by a conserved domain structure. A key feature of Xlr3 is the presence of a COR1 domain . nih.gov This domain is also found in other germ-cell-specific proteins, such as Synaptonemal Complex Protein 3 (SYCP3), highlighting a shared functional context in meiotic processes. nih.gov While the precise function of the COR1 domain is still under investigation, its presence in these specialized proteins points to a critical role in meiosis. nih.gov
Structurally, proteins in the XLR/SYCP3 family, including Xlr3, typically possess a long central coiled-coil domain . This is flanked by N-terminal and C-terminal regions that are capable of interacting with DNA. ebi.ac.uk This architecture strongly suggests a structural role for Xlr3, particularly in organizing and interacting with chromosomes. ebi.ac.ukbiorxiv.org The mouse genome contains three closely linked paralogs—Xlr3a, Xlr3b, and Xlr3c—which encode nearly identical proteins, suggesting a degree of functional redundancy or subtle specialization. biorxiv.org
| Domain/Region | Known/Predicted Function | Homology |
| COR1 Domain | Characteristic of germ cell-specific proteins; function under investigation. | SYCP3, SLY, SLX nih.gov |
| Central Coiled-coil | Structural role, protein-protein interactions. | SYCP3 ebi.ac.uk |
| N- and C-terminal regions | Mediate DNA interaction. | SYCP3 ebi.ac.uk |
This compound as a Component of Macromolecular Complexes
Xlr3 does not function in isolation; it is an integral component of a large, meiosis-specific macromolecular machine known as the Synaptonemal Complex (SC) . nih.govebi.ac.uk The SC is a proteinaceous structure that assembles between homologous chromosomes, facilitating recombination and ensuring their proper segregation. nih.gov
Research has shown that the this compound specifically localizes to the largely unsynapsed X and Y chromosomes during the pachytene stage of meiosis in both males and females. nih.gov This region of condensed, transcriptionally silent chromatin is known as the XY body . nih.govbiorxiv.org Within this structure, XLR3 is associated with the axial elements of the sex chromosomes, which are protein cores running along the length of each chromosome. biorxiv.orgwikigenes.org Its structural similarity to SYCP3, a known component of the SC's axial/lateral elements, further solidifies its role as a key architectural element of the SC in this specialized chromosomal domain. ebi.ac.uknih.gov
Oligomerization and Multi-Protein Complex Formation Involving this compound
The function of Xlr3 is intrinsically linked to its ability to form and participate in multi-protein complexes. While the term "oligomerization" is not explicitly detailed in the context of Xlr3 alone, its incorporation into the vast SC assembly implies complex protein-protein interactions. ebi.ac.uknih.gov
A critical function of XLR3 is to facilitate the assembly of a larger functional complex required for Meiotic Sex Chromosome Inactivation (MSCI) . biorxiv.orgbiorxiv.org Following its localization to the XY body, XLR3 is instrumental in recruiting a cohort of DNA Damage Response (DDR) factors, such as BRCA1 and ATR kinase. biorxiv.org This recruitment suggests the formation of a transient, multi-protein complex where XLR3 acts as a foundational element upon which the silencing machinery is built. biorxiv.orgbiorxiv.org
Beyond meiosis, studies have identified other potential interaction partners. For instance, proteomic analyses in mouse brain lysates have shown that Xlr3 can be a component of neuronal RNA granules. researchgate.net Furthermore, in immature thymocytes, the expression of Xlr protein closely overlaps with that of SATB1, a protein that binds to the nuclear matrix and regulates gene expression, suggesting a potential co-localization or functional interaction in somatic cells. nih.gov
| Interacting Factors/Complexes | Cellular Context | Implied Function of Xlr3 |
| Synaptonemal Complex | Meiosis (Germ cells) | Structural component of the XY body nih.govebi.ac.uk |
| DDR Factors (e.g., BRCA1, ATR) | Meiosis (Spermatocytes) | Recruitment platform for MSCI machinery biorxiv.orgbiorxiv.org |
| Neuronal RNA Granules | Neurons | Component of RNA-protein complexes researchgate.net |
| SATB1 | Immature Thymocytes | Potential role in chromatin organization nih.gov |
Mechanistic Basis of this compound Action (e.g., DNA binding, structural scaffolding)
The primary molecular mechanism of Xlr3 action appears to be that of a structural scaffold . biorxiv.orgbiorxiv.org This role is supported by its homology to the structural protein SYCP3 and its essential function in organizing the XY body for gene silencing. ebi.ac.ukbiorxiv.org
The N- and C-terminal domains of Xlr family proteins are known to interact with DNA, suggesting a direct role in binding to the chromatin of the sex chromosomes. ebi.ac.uk Once bound, XLR3 acts as a crucial scaffold. Studies using mouse models with reduced Xlr3 expression have shown that while the axial elements of the SC still form within the XY body, the subsequent recruitment of DDR factors is severely compromised. biorxiv.org This failure to assemble the complete silencing complex leads to a breakdown of MSCI. biorxiv.orgbiorxiv.org
Therefore, the mechanistic basis of XLR3's action is a two-fold process: first, it recognizes and binds to specific chromosomal regions (the unsynapsed axes of the sex chromosomes), and second, it provides a structural platform essential for the assembly of the enzymatic and regulatory machinery that carries out transcriptional silencing. biorxiv.orgbiorxiv.org This scaffolding function is indispensable for the proper regulation of sex chromosome genes during meiosis. nih.gov
Protein Protein Interaction Networks of Xlr3 Protein
Identification of Xlr3 Protein Interacting Partners
The identification of proteins that associate with Xlr3 has been primarily achieved through proteomic techniques, such as co-immunoprecipitation followed by mass spectrometry, and is supported by genetic and cytological colocalization studies.
A key study utilizing a pulldown assay with an Xlr3 antibody on lysates from the P60 mouse brain, followed by liquid chromatography-mass spectrometry (LC-MS/MS), successfully identified a suite of interacting proteins. researchgate.net This approach provides a snapshot of the Xlr3 interactome in a specific cellular context. The identified proteins are primarily involved in RNA binding and synaptic processes.
Furthermore, database records, such as those in BioGRID, corroborate the interaction data. For instance, Xlr3b is listed as having a documented interaction with at least one other protein. uniprot.org In a different cellular environment, specifically in immature thymocytes, confocal microscopy has shown that the Xlr protein colocalizes extensively with SATB1 (Special AT-rich sequence-binding protein 1), a protein involved in organizing chromatin structure and regulating gene expression. aai.org This colocalization strongly suggests a functional interaction between Xlr3 and SATB1 in the context of T-cell development.
Table 1: Xlr3 Interacting Proteins Identified by Pulldown-Mass Spectrometry in Mouse Brain This interactive table summarizes proteins found to interact with Xlr3b in mouse brain lysates. researchgate.net
| Interacting Protein | Function |
|---|---|
| hnRNP A/B | Heterogeneous nuclear ribonucleoprotein involved in mRNA processing and transport. |
| TIA1 | T-cell intracellular antigen 1, an RNA-binding protein involved in stress granule assembly. |
| SYTO14 | A nucleic acid stain, its interaction may be indirect or reflect co-localization in RNA-rich granules. |
| DCP1a | A key component of P-bodies, sites of mRNA decay. |
| Synaptophysin | A synaptic vesicle glycoprotein (B1211001) involved in neurotransmitter release. |
| MAP2 | Microtubule-associated protein 2, crucial for dendritic and synaptic structure. |
Table 2: Additional Potential Xlr3 Interacting Partners This table lists other proteins suggested to interact with Xlr3 based on colocalization or database entries.
| Interacting Protein | Method of Identification | Cellular Context |
|---|---|---|
| SATB1 | Colocalization by confocal microscopy aai.org | Immature Thymocytes |
| Xlr4 | BioGRID Database | Not specified |
Functional Consequences of this compound Interactions
The interactions of Xlr3 are not random; they are central to its biological functions, modulating signaling pathways and facilitating the assembly of larger protein complexes. These consequences are most evident in meiosis and neurodevelopment.
During male meiosis, Xlr3 localizes to the sex chromosomes (the XY body) in a stage-specific manner. nih.govbiorxiv.org This localization is critical for the process of Meiotic Sex Chromosome Inactivation (MSCI), a form of transcriptional silencing. Knockdown of Xlr3 leads to a failure in MSCI, resulting in the inappropriate expression of genes from the X and Y chromosomes. biorxiv.org This disruption is linked to a compromised ability to recruit essential DNA Damage Response (DDR) factors to the XY body, highlighting Xlr3's role as a key player in assembling the machinery for meiotic silencing. biorxiv.org
In the nervous system, the interactions of Xlr3b are implicated in synaptic function. Research suggests that Xlr3b can decrease the number of dendritic spines and impair dendritic transport. researchgate.net Given that dendritic spines are the primary sites of excitatory synapses, these interactions point to a role for Xlr3b in modulating synaptic plasticity and neuronal connectivity. Its association with proteins like Synaptophysin and MAP2 further supports its involvement in the structural and functional regulation of synapses. researchgate.net
Within the immune system, the colocalization of Xlr with SATB1 in developing T-cells suggests a role in gene regulation during lymphocyte differentiation. aai.org SATB1 acts as a "genome organizer," and its interaction with Xlr3 could be crucial for orchestrating the changes in chromatin structure required for the expression of genes involved in T-cell receptor rearrangement. aai.org
Structural Basis of this compound Interaction Interfaces
The ability of Xlr3 to engage with a diverse set of partners is rooted in its molecular structure, specifically within a conserved protein domain.
Xlr3 belongs to a superfamily of proteins that share a characteristic Cor1 domain (also known as the Cor1/Xlr/Xmr conserved region, Pfam accession PF04803). nih.govresearchgate.netebi.ac.uk This domain is homologous to a region in the Synaptonemal Complex Protein 3 (SYCP3), a structural component of the synaptonemal complex that is essential for chromosome synapsis during meiosis. nih.govresearchgate.net The Cor1 domain is predicted to form a coiled-coil structure, a common motif in protein-protein interactions. ebi.ac.uk
The Xlr3b protein isoform has a predicted nuclear localization signal (NLS) at its N-terminus (amino acid residues 2-11), which directs it to the nucleus where most of its interacting partners reside. researchgate.net The functional Cor1 domain is located downstream, spanning approximately from residue 74 to 200. researchgate.net While a high-resolution crystal structure of Xlr3 bound to one of its partners has not yet been determined, the homology to SYCP3 suggests that the Cor1 domain likely forms an interface that allows for specific, yet adaptable, binding to other proteins, facilitating the assembly of larger complexes like those required for MSCI.
Dynamic Regulation of this compound Interactions by Cellular Cues
The interactions involving the this compound are not static but are meticulously regulated by cellular signals and developmental programs. This dynamic regulation ensures that Xlr3 engages with its partners at the right time and place.
A primary mode of regulation is at the level of gene expression. In the testes, the expression of Xlr3 mRNA and protein is significantly upregulated at the onset of meiosis. nih.gov Transcription of Xlr3 begins to increase around 8.5 days post-partum (dpp) in mice, which corresponds to the entry into meiosis, and the protein becomes detectable in the nucleus from 10.5-11.5 dpp, coinciding with the leptotene and zygotene stages of prophase I. biorxiv.org Its localization becomes highly specific, concentrating at the XY body during the pachytene stage. nih.govbiorxiv.org This precise temporal and spatial expression pattern dictates when and where Xlr3 can interact with its meiotic partners.
A similar developmental regulation is observed in the immune system. Xlr expression in the thymus peaks during a narrow window of fetal development (days 14-15 of gestation), which is precisely when the first wave of pre-T cell differentiation occurs. aai.org Following this peak, its expression markedly decreases, indicating that its interactions are required only during a specific stage of lymphocyte development. aai.org
Furthermore, the expression of certain Xlr3 gene copies, such as Xlr3b, is subject to genomic imprinting, an epigenetic mechanism. This imprinting is controlled by a differentially methylated region (DMR), which means that the expression of the gene, and therefore the availability of the protein for interactions, is dependent on its parental origin. researchgate.net This adds another layer of regulation, linking the protein's function to epigenetic cellular memory.
Xlr3 Protein in Cellular Signaling and Regulatory Pathways
Xlr3 Protein's Involvement in Upstream Signaling Events
The activation of TLR3 signaling is contingent upon the recognition of its specific ligand, dsRNA. This interaction triggers the dimerization of TLR3, a conformational change that is essential for the recruitment of downstream adaptor proteins. A key upstream event in TLR3 signaling is its interaction with the accessory molecule TRIL (TLR4 interactor with leucine-rich repeats), which has been shown to modulate TLR3 signaling. nih.gov The binding of dsRNA to TLR3 facilitates the recruitment of the Toll/interleukin-1 receptor (TIR)-domain-containing adapter-inducing interferon-β (TRIF) to the cytoplasmic TIR domain of the TLR3 dimer. wikipedia.orgnih.gov Unlike many other Toll-like receptors, TLR3 signaling is unique in its sole reliance on the TRIF adaptor protein. wikipedia.orgnih.gov
| Upstream Signaling Component | Function in TLR3 Pathway |
| Double-stranded RNA (dsRNA) | The primary ligand that activates TLR3. wikipedia.orgwikipedia.org |
| TLR3 Dimerization | Conformational change induced by dsRNA binding, necessary for signal transduction. |
| TRIL | An accessory protein that modulates TLR3 signaling. nih.gov |
| TRIF (TICAM1) | The sole adaptor protein recruited to the activated TLR3, initiating downstream signaling. wikipedia.orgwikipedia.orgnih.gov |
Downstream Effectors Regulated by this compound Activity
Once TRIF is recruited to the activated TLR3, it serves as a scaffold for the assembly of a larger signaling complex, leading to the activation of several downstream effector molecules. The TRIF-dependent pathway bifurcates to activate two major transcription factors: interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). wikipedia.orgresearchgate.net
The activation of IRF3 is mediated by the kinase TBK1 (TANK-binding kinase 1), which is recruited to the TRIF complex. wikipedia.org TBK1 phosphorylates IRF3, leading to its dimerization and translocation to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. wikipedia.org
Simultaneously, TRIF interacts with TRAF6 (TNF receptor-associated factor 6) and RIP1 (receptor-interacting protein 1) to activate the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκB). wikipedia.orgresearchgate.net This leads to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. Nuclear NF-κB then induces the expression of a wide range of pro-inflammatory cytokines and chemokines. researchgate.net
| Downstream Effector | Activating Molecule/Complex | Ultimate Function |
| IRF3 | TBK1 | Transcription of type I interferons (e.g., IFN-β). wikipedia.org |
| NF-κB | IKK complex | Transcription of pro-inflammatory cytokines and chemokines. researchgate.net |
| TBK1 | TRIF | Phosphorylation and activation of IRF3. wikipedia.org |
| TRAF6 | TRIF | Activation of the NF-κB pathway. researchgate.net |
| RIP1 | TRIF | Co-activation of the NF-κB pathway. wikipedia.org |
Crosstalk Between this compound-Mediated Pathways and Other Cellular Networks
The TLR3 signaling pathway does not operate in isolation; it engages in extensive crosstalk with other cellular signaling networks to fine-tune the immune response. This crosstalk ensures a coordinated cellular response to pathogenic threats.
One significant area of crosstalk is with other pattern recognition receptor (PRR) pathways. nih.gov For instance, signaling components from the TLR3 pathway can interact with those from RIG-I-like receptor (RLR) pathways, which also detect viral RNA but in the cytoplasm. This interaction can lead to a synergistic or antagonistic regulation of the antiviral response. nih.gov
Furthermore, the downstream products of TLR3 signaling, such as type I interferons, activate the JAK/STAT pathway in an autocrine or paracrine manner. mdpi.commdpi.com This leads to the expression of hundreds of interferon-stimulated genes (ISGs) that have broad antiviral functions, thus amplifying the initial TLR3-mediated response.
| Interacting Pathway | Nature of Crosstalk | Functional Consequence |
| RIG-I-like Receptor (RLR) Pathway | Shared recognition of viral RNA and potential interaction of signaling components. nih.gov | Modulation (synergistic or antagonistic) of the overall antiviral response. |
| JAK/STAT Pathway | Type I interferons produced by TLR3 signaling activate the JAK/STAT pathway. mdpi.commdpi.com | Amplification of the antiviral state through the expression of interferon-stimulated genes. |
| PI3K/Akt Pathway | PI3K/Akt can be activated downstream of TLR3 and can modulate cytokine production. youtube.comnih.gov | Regulation of the inflammatory response. |
Feedback Regulation Mechanisms Involving this compound
To prevent excessive and potentially harmful inflammation, the TLR3 signaling pathway is tightly regulated by several negative feedback mechanisms. These mechanisms ensure that the antiviral response is robust but also self-limiting.
One key negative regulator is the suppressor of cytokine signaling (SOCS) family of proteins. For example, SOCS1 and SOCS3 can be induced by TLR3 signaling and can, in turn, inhibit the JAK/STAT pathway, thereby dampening the response to type I interferons.
Another level of regulation involves the deubiquitinating enzyme A20, which is induced by NF-κB activation. A20 can remove ubiquitin chains from key signaling molecules in the TLR3 pathway, such as TRAF6, thereby terminating their activity.
Furthermore, the induction of anti-inflammatory cytokines, such as interleukin-10 (IL-10), downstream of TLR3 activation can also serve as a feedback mechanism to suppress the production of pro-inflammatory cytokines.
| Regulatory Molecule/Mechanism | Target of Regulation | Mode of Action |
| SOCS Proteins (e.g., SOCS1, SOCS3) | JAK/STAT pathway | Inhibition of interferon signaling. |
| A20 (TNFAIP3) | TRAF6 and other signaling intermediates | Deubiquitination and inactivation of signaling proteins. |
| Anti-inflammatory Cytokines (e.g., IL-10) | Pro-inflammatory cytokine production | Suppression of inflammatory responses. |
| Receptor Internalization and Degradation | TLR3 | Downregulation of receptor availability. nih.gov |
Roles of Xlr3 Protein in Specific Biological Processes
Xlr3 Protein in Meiotic Cell Cycle Progression and Regulation
The meiotic cell cycle is a specialized form of cell division that produces gametes. ebi.ac.uk The this compound plays a significant, stage-specific role in the progression of meiosis, particularly during prophase I in males. biorxiv.org
Key Research Findings:
Expression Timing: Xlr3 mRNA transcription begins in pre-meiotic stages and increases significantly from 8.5 days post-partum (dpp) in mice, which corresponds to meiotic entry, peaking around 11.5 dpp during the zygotene stage of prophase I. biorxiv.org However, the this compound itself is not detectable until 10.5-11.5 dpp, where it is found in the nucleus, coinciding with the formation of double-strand breaks (DSBs). biorxiv.org
Localization to the XY Body: During the pachytene stage of prophase I, the this compound specifically localizes to the XY body, a nuclear compartment that sequesters the X and Y chromosomes. biorxiv.orgbiorxiv.org In early pachynema, XLR3 is found closely associated with the sex chromosome axes. By late pachynema, it appears to move to the chromatin loops of the XY body. biorxiv.org
Role in Meiotic Sex Chromosome Inactivation (MSCI): XLR3 is considered one of the earliest known factors involved in initiating MSCI, a process that transcriptionally silences genes on the sex chromosomes. Its localization is a prerequisite for the recruitment of other key proteins, such as BRCA1, to the XY body. biorxiv.orgresearchgate.net
Checkpoint Regulation: By facilitating the proper sequestration and silencing of the unpaired X and Y chromosomes within the XY body, XLR3 helps prevent the activation of meiotic checkpoints that would otherwise lead to the programmed cell death of spermatocytes with unsynapsed chromosomes. biorxiv.orgbiorxiv.org
This compound in Spermatogenesis and Oogenesis
The production of sperm (spermatogenesis) and eggs (oogenesis) are complex processes that rely on the precise execution of meiosis. The this compound has been identified as a key player in both murine spermatogenesis and oogenesis. researchgate.netresearchgate.net
Detailed Research Findings in Spermatogenesis:
Essential for Normal Spermatogenesis: Knockdown of Xlr3 in male mice leads to significant defects in spermatogenesis, including reduced sperm count and compromised sperm production. biorxiv.orgbiorxiv.org This underscores its critical role in the successful development of male gametes.
Impact on Offspring Sex Ratio: Males with reduced Xlr3 levels have been observed to produce offspring with a skewed sex ratio, suggesting a potential role for XLR3 in processes that influence the viability or function of sperm carrying either the X or Y chromosome. biorxiv.org
Regulation of Gene Expression: Similar to the related Slx and Sly genes, XLR3 is involved in controlling gene expression from the sex chromosomes during meiosis, a critical aspect of spermatid development. researchgate.netnih.gov
Detailed Research Findings in Oogenesis:
Expression in Oocytes: The Xlr3 gene is expressed in mouse oocytes throughout meiotic prophase I. researchgate.netoup.com This indicates a sex-specific expression pattern, as the closely related Xmr gene is expressed in spermatocytes but not oocytes. oup.com
Localization in Oocytes: In female meiosis, the this compound has been observed to localize at nucleolar organizing regions (NORs), showing a consistent relationship with the protein Fibrillarin. researchgate.net It also accumulates on unpaired chromosomes that can occasionally be found in wild-type female mice. researchgate.net
Potential Role in Oocyte Development: While its precise function in oocytes is less characterized than in spermatocytes, its expression pattern and localization suggest a role in chromatin organization or DNA recombination during female meiosis. Its human equivalent is considered a candidate gene for premature ovarian failure. researchgate.netoup.com
This compound in Sex Chromosome Inactivation and Regulation (e.g., MSCI, XY body localization)
Meiotic sex chromosome inactivation (MSCI) is a fundamental process in male meiosis where the X and Y chromosomes are transcriptionally silenced. biorxiv.orgresearchgate.net The this compound is a pivotal, early-acting factor in this regulatory pathway.
Key Research Findings:
Early Localization to the XY Body: Immunocytochemistry has shown that the this compound specifically localizes to the XY body during the pachytene stage of meiotic prophase I in primary spermatocytes. biorxiv.orgresearchgate.net
Initiation of MSCI: XLR3 is considered the earliest known sex-linked factor essential for the initiation of MSCI. biorxiv.org Its presence is necessary for the subsequent recruitment of DNA damage response (DDR) factors to the XY body, which are critical for silencing gene transcription. biorxiv.orgresearchgate.net
Recruitment of DDR Factors: Knocking down Xlr3 expression disrupts the recruitment of key DDR proteins, such as BRCA1 and ATR kinase, to the XY body. biorxiv.org This breakdown in the ordered recruitment process leads to a failure in sex chromosome gene silencing. biorxiv.orgresearchgate.net
Consequences of Disruption: Deficiency in XLR3, while not preventing the formation of the XY body itself, compromises its function, leading to a breakdown in MSCI, which in turn causes spermatogenic defects. biorxiv.orgbiorxiv.org
This compound in Lymphocyte Development and Function
The Xlr gene family was first identified for its expression in lymphocytes, and Xlr3 continues to be an important protein in understanding immune cell development. biorxiv.orgontosight.ai The family includes variants like Xlr3a and Xlr3b, which have distinct roles in different lymphocyte populations. ontosight.ai
Detailed Research Findings:
Expression in Lymphoid Tissues: The Xlr3 gene is primarily expressed in lymphoid tissues such as the spleen and thymus. ontosight.ai
Stage-Specific Expression: Xlr3b is upregulated during the terminal differentiation of B cells. scbt.com More broadly, Xlr3a is expressed in mature lymphocytes, while Xlr3b is found in immature lymphocytes, indicating distinct functions throughout lymphocyte development. ontosight.ai
Regulation of Lymphocyte Processes: The this compound is involved in regulating lymphocyte proliferation, differentiation, and survival. ontosight.ai
Association with Immune Disorders: Dysregulation of Xlr3 has been implicated in immune disorders. ontosight.ai It was initially considered a candidate for a mouse X-linked immunodeficiency syndrome. biorxiv.org
Role in T-Cell Development: The related Xlr protein is highly expressed in immature CD4-CD8- thymocytes, particularly during the first wave of pre-T cell differentiation in fetal development. Its expression precedes the rearrangement of T-cell receptor (TCR) genes, suggesting a role in preparing the chromatin for this process. aai.org
This compound in Neuronal Development and Cognitive Function
Beyond its roles in meiosis and the immune system, the this compound, particularly the Xlr3b variant, has been identified as a key player in the development and function of the nervous system. scbt.com
Key Research Findings:
Imprinted Expression in the Brain: One of the paralogs, Xlr3b, is an imprinted gene in the mouse brain, meaning it is expressed predominantly from the maternal X chromosome. biorxiv.orgnih.gov
Role in Cognitive Function: Studies using mouse models have shown that X-linked imprinted genes, including Xlr3b, influence cognitive processes. nih.gov The parental origin of the X chromosome can affect cognitive behaviors, and Xlr3b is a candidate for mediating these effects. nih.gov
Association with Neuronal Structures: Xlr3b has been found in neuronal RNA granules and can decrease the number of dendritic spines, which are crucial for synaptic plasticity. researchgate.net
Implication in Neurological Disorders: Inactivation of Xlr3b may be involved in the pathogenesis of conditions like Turner syndrome and Alzheimer's disease. scbt.com Furthermore, targeting G-quadruplex DNA to inhibit Xlr3b expression has been shown to rescue cognitive deficits in a mouse model for ATR-X syndrome. researchgate.net
This compound in Cellular Proliferation, Differentiation, and Survival
The Xlr protein family, including Xlr3, is involved in fundamental cellular processes that dictate cell fate, such as proliferation, differentiation, and survival. researchgate.netnih.govanr.fr
Detailed Research Findings:
Regulation of Proliferation and Differentiation: The this compound is implicated in regulating the balance between cell proliferation and differentiation. For instance, Xlr3b is upregulated during the terminal differentiation of B cells. scbt.com In cancer, abnormal cell proliferation can occur when proteins like MYC are overexpressed, affecting a wide range of cellular functions including proliferation and differentiation. units.it While not directly shown for Xlr3, the related BTG/Tob proteins, which also regulate mRNA, have antiproliferative properties. anr.fr
Role in Cell Survival: this compound's function in ensuring proper meiotic progression prevents the activation of checkpoints that would lead to programmed cell death (apoptosis) of spermatocytes, thus promoting their survival. biorxiv.org
Tumorigenesis: Xlr3b is highly expressed in B cell lymphoma tissue, which suggests a potential role for this protein in tumorigenesis, likely through its effects on cell proliferation and survival. scbt.com
This compound in Gene Regulation and Chromatin Conformation
A primary mechanism through which the this compound exerts its diverse functions is by influencing gene expression and the structure of chromatin. researchgate.netoup.com
Key Research Findings:
Chromatin Association: During meiosis, XLR3 associates with the chromatin of the sex chromosomes within the XY body. biorxiv.org In lymphocytes, the related Xlr protein colocalizes with SATB1, a nuclear matrix protein that organizes chromatin by binding to specific DNA sequences, thereby regulating many genes. oup.comaai.org This suggests a role for the Xlr family in structuring chromatin loops and domains.
Regulation of Transcription: XLR3 is essential for the transcriptional repression of genes on the X and Y chromosomes during MSCI. biorxiv.orgresearchgate.net Its absence leads to a failure in gene silencing. biorxiv.org
Epigenetic Regulation: XLR3 appears to influence the epigenetic landscape of the XY body. In cells with reduced XLR3, there is an altered pattern of histone modifications, such as an increase in H3K9me3, a mark associated with gene silencing. biorxiv.org
Mechanism of Imprinted Expression: The imprinted expression of Xlr3b is linked to a differentially methylated region (DMR) in an adjacent gene, which is consistent with the differential binding of CTCF, a key regulator of chromatin conformation. researchgate.netresearchgate.net This highlights a sophisticated layer of epigenetic control governing Xlr3 expression itself.
Genetic Perturbations and Phenotypic Analysis of Xlr3 Protein
Naturally Occurring Genetic Variants and Polymorphisms of Xlr3
In the mouse genome, the Xlr3 gene is not a single entity but exists as a small cluster of multicopy genes. biorxiv.org Naturally occurring variants are primarily characterized by these paralogs: Xlr3a, Xlr3b, and Xlr3c. biorxiv.orgnih.gov These three functional genes are closely linked on the X chromosome and encode proteins that are nearly identical. biorxiv.org
The protein variants encoded by these paralogs show minor differences in their amino acid sequences. Specifically, the XLR3B and XLR3C proteins differ by only a single amino acid, whereas the XLR3A protein has eight amino acid substitutions when compared to the other two. biorxiv.org Despite these slight variations, they share a conserved Cor1 protein domain, indicating a likely similarity in their fundamental biochemical function, which is homologous to the Synaptonemal Complex Protein 3 (SYCP3). biorxiv.orgnih.gov
A significant naturally occurring variation in the regulation of these paralogs is genomic imprinting. nih.govnih.gov The Xlr3b paralog, in particular, is subject to parent-of-origin effects and is expressed predominantly from the maternal X chromosome in the neonatal and adult mouse brain. biorxiv.orgnih.gov This maternal-specific expression pattern makes Xlr3b a key candidate for investigating X-linked imprinted effects on traits such as cognitive function. nih.gov While single nucleotide polymorphisms (SNPs) are a common source of genetic variation, detailed catalogs of specific SNPs within the Xlr3 gene family and their direct phenotypic associations are not extensively documented beyond the functional differences attributed to the paralogs and their imprinting status. medlineplus.govnih.govwikipedia.org
| Variant | Key Characteristics | Reference(s) |
|---|---|---|
| Xlr3a | Protein-coding paralog; differs by 8 amino acids from Xlr3b/c. | biorxiv.org |
| Xlr3b | Protein-coding paralog; maternally expressed (imprinted) in the brain. | biorxiv.orgnih.govnih.gov |
| Xlr3c | Protein-coding paralog; differs by 1 amino acid from Xlr3b. | biorxiv.orgnih.gov |
Engineered Genetic Manipulations in Model Systems (e.g., Knockout, Knock-in, shRNA-mediated Knockdown)
To overcome the functional redundancy of the Xlr3 paralogs and investigate their collective role, researchers have employed engineered genetic manipulations, primarily in mouse models.
shRNA-mediated Knockdown: A key strategy has been the use of transgenic mice expressing a short-hairpin RNA (shRNA) designed to target a conserved region within the Xlr3 mRNA transcripts. biorxiv.org This RNA interference (RNAi) approach effectively reduces the expression of all three Xlr3 paralogs simultaneously, creating a hypomorphic, or knockdown, state. biorxiv.org In some studies, the shRNA expression is driven by a germ-cell-specific promoter (Ddx4-Vasa Cre), allowing for tissue-specific knockdown in the testis to study spermatogenesis without systemic effects. biorxiv.org This method has proven effective, achieving an approximately 50% reduction in both Xlr3 transcript abundance and XLR3 protein levels in spermatocytes. biorxiv.org
Gene Deletion/Knockout Models: While conventional knockout models for the entire Xlr3 cluster are not widely described, a specific gene deletion model, the 39,XO mouse, has been instrumental. nih.govgenetargeting.comatlantisbioscience.comcyagen.comtaconic.com These mice lack a second sex chromosome, allowing for the generation of mice with either a single maternal (Xm) or a single paternal (Xp) X chromosome. This model has been crucial for studying X-linked parent-of-origin effects and confirming the imprinted expression of genes like Xlr3b. nih.gov By comparing the phenotypes of 39,Xm and 39,Xp mice, researchers can isolate the effects of maternally expressed genes. nih.gov
Knock-in Models: Specific knock-in models for Xlr3, where a particular mutation or a reporter gene is inserted into the locus, have not been extensively reported in the reviewed literature. nih.govcyagen.comfrontiersin.org The focus has remained on loss-of-function studies through knockdown or chromosomal deletion approaches.
| Manipulation Type | Model System | Description | Reference(s) |
|---|---|---|---|
| shRNA-mediated Knockdown | Transgenic Mouse | An shRNA targeting a conserved region of Xlr3a/b/c mRNA is expressed to reduce overall this compound levels. Can be made tissue-specific (e.g., in germ cells). | biorxiv.orgresearchgate.net |
| Gene Deletion (39,XO Model) | Mouse Model | Mice possess a single X chromosome of either maternal (Xm) or paternal (Xp) origin, allowing for the study of X-linked imprinted genes like Xlr3b. | nih.gov |
Phenotypic Consequences of Altered this compound Expression or Function in Pre-clinical Models
Altering the expression of this compound, primarily through shRNA-mediated knockdown in mice, has revealed its critical roles in several physiological processes.
At the cellular level, the consequences of reduced XLR3 function are most evident in male germ cells.
Localization and Meiotic Function: In normal pachytene spermatocytes, the this compound specifically localizes to the XY body, a nuclear compartment that sequesters the sex chromosomes during meiosis I. biorxiv.orgnih.gov Its expression is tightly regulated, with the protein becoming detectable as germ cells enter the leptotene stage of prophase I. biorxiv.org
Disrupted DNA Damage Response: In cellular models derived from Xlr3 knockdown mice, spermatocytes exhibit a compromised ability to recruit key DNA Damage Response (DDR) proteins to the XY body. biorxiv.orgresearchgate.net This disruption is a critical failure in the process of meiotic sex chromosome inactivation (MSCI).
Altered Epigenetic Marks: The knockdown of Xlr3 also affects the epigenetic landscape of the XY body. While some MSCI marks are diminished, the repressive histone mark H3K9me3 (histone H3 lysine (B10760008) 9 trimethylation) is, on average, elevated in XLR3-deficient cells, suggesting a complex regulatory role for XLR3 in maintaining the specific chromatin environment of the sex chromosomes. biorxiv.org
Neuronal Cell Co-localization: In cultured neuronal cells (Neuro-2a), the Xlr3b protein has been shown to co-localize with proteins that are markers for RNA granules, such as TIA1, suggesting a potential role in RNA processing or transport within neurons. researchgate.net
The phenotypic outcomes of altered Xlr3 function in animal models are significant and span reproductive, immune, and neurological systems.
Spermatogenic Defects: Male mice with a germ-cell-specific knockdown of Xlr3 are fertile but exhibit significant spermatogenic defects. biorxiv.org These include a notable reduction in sperm count (by nearly 50%) and decreased testes weight. biorxiv.org Histological analysis reveals a twofold increase in the number of apoptotic germ cells within the seminiferous tubules, indicating substantial germ cell loss. biorxiv.org The underlying cause is a breakdown in MSCI, which leads to improper silencing of sex chromosome genes. biorxiv.orgresearchgate.net This meiotic disruption also results in a skewed sex ratio in the offspring of knockdown males, with a significant increase in the percentage of females born. biorxiv.org
Immune Dysfunction: The XLR family of proteins, including XLR3, is named for its expression in lymphocytes. researchgate.netaai.org Studies show that Xlr3 expression is particularly high in immature CD4-CD8- (double-negative) thymocytes, with peak expression occurring during the first wave of pre-T cell differentiation in the fetus. aai.org This pattern suggests a role for XLR3 in the early stages of lymphocyte development, potentially in processes involving chromatin rearrangement before T-cell receptor genes are assembled. aai.org While one study on heterozygous knockdown mice did not report an overt immune phenotype, another indicates that XLR-deficient mice can have impaired lymphocyte development. biorxiv.orgresearchgate.net
Neurological Impairments: The imprinted nature of Xlr3b in the brain points to a role in neurological function. Studies using the 39,XO mouse model have confirmed the existence of X-linked parent-of-origin effects on cognitive processes. nih.gov These findings identify Xlr3b as a strong candidate gene that may mediate these behavioral and cognitive effects, linking its maternally-derived expression to specific neurological functions. nih.gov
| System Affected | Model | Observed Phenotype | Reference(s) |
|---|---|---|---|
| Reproductive (Male) | shRNA Knockdown | Reduced sperm count and testes weight; increased germ cell apoptosis; skewed offspring sex ratio. | biorxiv.org |
| Immune | Gene Expression Analysis | High expression in immature thymocytes, suggesting a role in early lymphocyte development. | aai.org |
| Neurological | 39,XO Mouse Model | Implicated in X-linked parent-of-origin effects on cognitive function. | nih.gov |
Xlr3 Protein in Pathophysiological Contexts and Disease Mechanisms Pre Clinical Focus
Dysregulation of Xlr3 Protein Expression or Function in Disease Models
The X-linked lymphocyte-regulated 3 (Xlr3) protein, a member of the SYCP3-like X-linked (SLX)/XLR superfamily, shows significant dysregulation of expression and function in various pre-clinical disease models. This dysregulation is a key aspect of its involvement in pathophysiology. The Xlr3 gene is located on the X chromosome in mice and has variants, including Xlr3a and Xlr3b, which can have distinct functions. ontosight.ai
In the context of immune system disorders, the expression of Xlr3 is crucial for normal lymphocyte function. ontosight.ai Studies using mouse models have demonstrated that dysregulation of this protein is implicated in immune-related conditions. For instance, Xlr3-deficient mice exhibit impaired development and function of lymphocytes, which leads to a heightened susceptibility to infections, modeling an immunodeficiency state. ontosight.ai
In oncogenesis models, the dysregulation of the closely related X-linked lymphocyte-regulated protein pM1 (XLR) has been identified as a significant factor in tumor progression. Microarray analysis of immune-resistant tumors revealed that the Xlr gene was the most highly upregulated gene when compared to parental tumor cells. nih.gov This overexpression suggests a role in how tumors evade the immune system.
Furthermore, in models of reproductive and developmental processes, knockdown of Xlr3 in mice results in significant spermatogenic defects. biorxiv.org While Xlr3 transcripts are present before meiosis, the protein is primarily detected in the nucleus from day 10.5 post-partum, coinciding with early meiotic stages. biorxiv.org A deficiency in this compound disrupts the process of meiotic sex chromosome inactivation (MSCI), a critical step in spermatogenesis. biorxiv.org
The table below summarizes key findings on the dysregulation of this compound in various pre-clinical models.
| Disease Model Category | Model System | Observed Dysregulation | Consequence | Citation |
| Immune Disorders | Xlr3-deficient mice | Deficiency of this compound | Impaired lymphocyte development and function, increased susceptibility to infections. | ontosight.ai |
| Oncogenesis | TC-1 tumor cell line | Overexpression of homologous XLR protein | Renders tumor cells resistant to anti-tumor immunity. | nih.gov |
| Developmental Defects | shRNA-transgenic mice | Knockdown of Xlr3 | Disrupts meiotic sex chromosome inactivation, leading to spermatogenic defects. | biorxiv.org |
Mechanistic Contribution of this compound to Disease Progression in Cellular and Animal Models
The this compound contributes to disease progression through several distinct molecular mechanisms identified in cellular and animal models, particularly in immune disorders, oncogenesis, and developmental syndromes.
Immune Disorders The this compound is a critical regulator of lymphocyte development and function. ontosight.ai It has two primary variants, Xlr3a and Xlr3b, which are expressed differently in mature and immature lymphocytes, respectively, indicating specific roles throughout a lymphocyte's life cycle. ontosight.ai The protein is essential for lymphocyte proliferation, differentiation, and survival. ontosight.ai Its interaction with other proteins involved in lymphocyte signaling, such as the Src family of kinases, is a key part of its function. ontosight.ai In models of immunodeficiency, the absence of Xlr3 leads to a breakdown in these regulatory pathways, resulting in a compromised immune system. ontosight.ai
Oncogenesis In cancer models, the homologous XLR protein contributes to disease progression by promoting immune escape. nih.gov Overexpression of XLR in tumor cells leads to the activation of the PI3K/Akt signaling pathway. nih.gov This activation, in turn, upregulates anti-apoptotic proteins, which makes the tumor cells resistant to apoptosis (programmed cell death) induced by cytotoxic T-lymphocytes (CTLs). nih.gov This mechanism allows cancer cells to survive attacks from the immune system, thereby promoting tumor growth and progression. nih.govmusculoskeletalkey.com This Akt-dependent resistance was observed in multiple tumor cell line models. nih.gov
Neurodevelopmental and Other Developmental Syndromes While direct mechanistic links to specific neurodevelopmental syndromes are still being explored, the role of X-linked imprinted genes is a subject of significant interest. researchgate.netnih.gov It has been hypothesized that imprinted genes on the X chromosome, which includes the locus for Xlr3b, could contribute to the known sex bias in conditions like Autism Spectrum Disorder (ASD). researchgate.net
In the context of developmental processes, the function of XLR3 is clearer in meiosis. biorxiv.org The this compound localizes to the XY body (the structure formed by the sex chromosomes) in primary spermatocytes during the pachytene stage of meiosis I. biorxiv.org A deficiency of XLR3 impairs the recruitment of DNA Damage Response (DDR) factors to the XY body, which is essential for initiating MSCI. biorxiv.org This failure to silence the sex chromosomes leads to spermatogenic defects and a skewed sex ratio in offspring. biorxiv.org This highlights XLR3's crucial role as a structural or signaling component in chromatin modification during a key developmental stage. biorxiv.orgresearchgate.net
| Disease Area | Cellular/Animal Model | Mechanistic Contribution of Xlr3/XLR | Pathophysiological Outcome | Citation |
| Immune Disorders | Mouse models | Regulates lymphocyte proliferation, differentiation, and survival; interacts with Src family kinases. | Dysregulation leads to impaired immune function and immunodeficiency. | ontosight.ai |
| Oncogenesis | TC-1, EL4, LLC tumor cell lines | Overexpression activates the PI3K/Akt pathway, upregulating anti-apoptotic proteins. | Confers resistance to CTL-induced apoptosis, promoting tumor immune escape. | nih.gov |
| Developmental Defects | shRNA-transgenic mice (spermatogenesis) | Essential for recruiting DDR components to the XY body to initiate meiotic sex chromosome inactivation (MSCI). | Deficiency disrupts MSCI, causing spermatogenic failure. | biorxiv.org |
Identification of this compound as a Potential Biomarker in Model Systems
The specific expression patterns and dysregulation of the this compound in various pathological states position it as a potential biomarker in pre-clinical model systems. bepress.comhubspotusercontent-na1.net A biomarker can be a measurable indicator of a biological state or condition, and proteins are particularly valuable as they often reflect real-time biological activity. hubspotusercontent-na1.netoncology-central.com
In immunology, Xlr3 expression is tightly regulated within the lymphoid lineage, with high levels found in specific stages of lymphocyte development. ontosight.aiaai.org Its altered expression in mouse models of immunodeficiency suggests it could serve as a biomarker for monitoring lymphocyte health and immune status. ontosight.ai
In the context of oncology, the significant upregulation of the homologous Xlr gene in immune-resistant tumors makes it a candidate biomarker for identifying tumors that have developed this specific mechanism of immune evasion. nih.gov Detecting elevated levels of XLR protein in tumor samples could potentially predict a lack of response to certain immunotherapies that rely on CTL-mediated killing.
Furthermore, in developmental studies, the stage-specific expression of Xlr3 during spermatogenesis suggests it could be a biomarker for normal meiotic progression. biorxiv.org Its absence or reduction could indicate specific defects in MSCI and spermatocyte development. The ability to measure Xlr3 levels could therefore be a tool in pre-clinical studies of male infertility. biorxiv.orgresearchgate.net
Exploration of this compound as a Mechanistic Target for Therapeutic Intervention in Pre-Clinical Settings
The direct involvement of Xlr3 and its homologs in disease mechanisms makes it an attractive mechanistic target for therapeutic intervention in pre-clinical research. ontosight.ainih.gov Targeting a protein that drives a disease process is a common and effective strategy in drug discovery. nih.govyoutube.com
Oncogenesis The most compelling case for targeting the XLR protein family comes from oncology research. Since the overexpression of XLR renders tumor cells resistant to the body's anti-tumor immune response, inhibiting its function could restore this immune sensitivity. nih.gov A therapeutic agent designed to block XLR's ability to activate the Akt pathway could prevent the upregulation of anti-apoptotic proteins. This would, in theory, re-sensitize the cancer cells to CTL-induced apoptosis, thereby making existing or stimulated anti-tumor immunity more effective. This approach represents a novel strategy for overcoming a significant mechanism of immune escape in cancer. nih.gov
Immune Disorders In the realm of immune disorders, the potential for therapeutic intervention is more complex. ontosight.ai Given that Xlr3 is essential for proper lymphocyte development, therapies could be envisioned for conditions characterized by its dysregulation. ontosight.ai Further research is needed to fully understand how modulating Xlr3 activity could be beneficial, but its role as a key regulator in the immune system marks it as a protein of interest for future therapeutic exploration. ontosight.ai
The table below outlines the pre-clinical rationale for targeting the Xlr3/XLR protein.
| Disease Context | Rationale for Targeting | Potential Therapeutic Strategy | Desired Pre-Clinical Outcome | Citation |
| Oncogenesis | XLR overexpression drives immune resistance via the Akt pathway. | Develop inhibitors of XLR protein function or its interaction with downstream effectors. | Re-sensitization of tumor cells to cytotoxic T-lymphocyte (CTL) killing; reduction in tumor growth. | nih.gov |
| Immune Disorders | Xlr3 is a crucial regulator of lymphocyte development and function. | Modulate Xlr3 expression or activity to correct imbalances in lymphocyte populations. | Restoration of normal immune function in models of immunodeficiency or autoimmunity. | ontosight.ai |
Advanced Methodologies for Xlr3 Protein Research
Genomic and Transcriptomic Approaches (e.g., RNA-Seq, ChIP-Seq)
Genomic and transcriptomic analyses have been fundamental in characterizing the expression and regulation of the Xlr3 gene. The Xlr3 gene is part of a multicopy gene family located on the mouse X chromosome, with three functional paralogs: Xlr3a, Xlr3b, and Xlr3c. biorxiv.org These paralogs encode nearly identical proteins of approximately 26 kDa. biorxiv.org
RNA-Sequencing (RNA-Seq) and quantitative reverse transcription PCR (qRT-PCR) have been employed to study Xlr3 gene expression. Studies have shown that Xlr3 mRNA expression increases during the pre-leptotene stages of meiosis and is significantly higher in the zygotene stage. biorxiv.org Specifically, a knockdown of Xlr3 mRNA by approximately 50% was achieved in transgenic mice using a short hairpin RNA (shRNA) targeting the exon 3/4 region, confirming the efficacy of RNA interference in studying its function. biorxiv.org Transcriptomic data from various mouse tissues indicate that Xlr3 genes are broadly expressed, with one paralog, Xlr3b, showing imprinted expression in the brain. biorxiv.org
While specific Chromatin Immunoprecipitation Sequencing (ChIP-Seq) data for Xlr3 is not detailed in the provided results, the role of Xlr3 in regulating the epigenetic landscape of the XY body suggests that this technique would be invaluable. biorxiv.org For instance, knockdown of Xlr3 affects the levels of H3K9me3, a histone modification associated with gene silencing, at the XY body. biorxiv.org This implies that ChIP-Seq could be used to identify the direct and indirect genomic targets of Xlr3 and its influence on chromatin structure.
Table 1: Xlr3 Gene Paralogs and Expression
| Gene Paralog | Chromosomal Location | Key Expression Tissues | Notes |
|---|---|---|---|
| Xlr3a | Mouse XA7.3 | Testis, Fetal and adult tissues | Encodes a protein with eight amino acid substitutions compared to B and C paralogs. biorxiv.org |
| Xlr3b | Mouse XA7.3 | Testis, Brain (imprinted) | Predominantly expressed from the maternal X chromosome in the brain. biorxiv.org |
Proteomic Techniques for Xlr3 Protein Analysis (e.g., Mass Spectrometry for PTMs, Interactomics, Immunoblotting)
Proteomic techniques have been crucial for characterizing the this compound and its interactions.
Immunoblotting has been used to detect the this compound, revealing its stage-specific expression during spermatogenesis. The this compound is not detectable until 10.5-11.5 days post-partum (dpp) in mice, where it is found in the nuclear fraction. biorxiv.org This timing coincides with the onset of meiosis. biorxiv.org
Interactomics , the study of protein-protein interactions, has been explored using pull-down assays followed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) . In one study, an Xlr3 antibody was used to pull down interacting proteins from mouse brain lysates, which were then identified by mass spectrometry. researchgate.net This approach helps to build a network of proteins that function in concert with Xlr3. Immunoprecipitation assays have further confirmed these interactions. researchgate.net
Mass spectrometry is a powerful tool for identifying proteins and their post-translational modifications (PTMs). bitesizebio.comnautilus.biothermofisher.com While specific PTMs for Xlr3 are not detailed in the search results, mass spectrometry is the standard method to investigate modifications like phosphorylation and glycosylation, which can regulate protein function. nautilus.bio The general workflow involves digesting the protein into peptides, which are then analyzed to determine their mass-to-charge ratio. bitesizebio.comnautilus.bio
Advanced Imaging Techniques for this compound Localization and Dynamics (e.g., Immunocytochemistry, Confocal Microscopy)
Advanced imaging techniques have been essential for visualizing the subcellular localization of the this compound.
Immunocytochemistry (ICC) on mouse spermatocyte chromosome spreads has revealed that the this compound specifically localizes to the XY body during the pachytene stage of meiosis I. biorxiv.orgnih.gov In early pachynema, it is closely associated with the sex chromosome axes. biorxiv.org This localization suggests a role in meiotic sex chromosome inactivation (MSCI).
Confocal microscopy provides high-resolution images, enabling detailed localization studies. Confocal imaging has shown that in primary mouse cultured neurons, Xlr3 co-localizes with markers for synapses (synaptophysin) and dendrites (MAP2). researchgate.net It also co-localizes with proteins found in neuronal RNA granules, such as hnRNP A/B, TIA1, and DCP1a. researchgate.net These findings suggest a potential role for Xlr3 in RNA metabolism and neuronal function. The use of fluorescently tagged proteins and specific antibodies allows for the co-localization of multiple proteins within the cell. nih.govnih.gov
Table 2: Subcellular Localization of this compound
| Cell Type | Subcellular Location | Co-localizing Proteins | Technique |
|---|---|---|---|
| Mouse Spermatocytes | XY body, Sex chromosome axes | SYCP3 | Immunocytochemistry biorxiv.org |
In Vitro Biochemical and Cell-Based Assays for this compound Activity
To understand the biochemical function of Xlr3, in vitro and cell-based assays are employed. For instance, pull-down assays using GST-tagged Xlr3 have been used to identify interacting proteins from mouse hippocampal lysates, providing insights into its molecular function in a controlled environment. researchgate.net
Cell-based assays in cell lines like Neuro-2a are used to study the effects of Xlr3 expression and localization. Transfection of these cells with constructs encoding FLAG-tagged Xlr3b has been used to investigate its co-localization with other proteins, such as TIA1, within cellular compartments. researchgate.net These assays are critical for dissecting the functional domains of the protein and understanding its cellular activity.
CRISPR-Cas9 and Other Gene Editing Technologies for Xlr3 Manipulation
The advent of CRISPR-Cas9 technology has revolutionized the study of gene function by enabling precise genome editing. nih.govnih.govcrisprtx.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. nih.gov This break can be repaired in a way that disrupts the gene (knockout) or allows for the insertion of new genetic material (knock-in). crisprtx.com
Structural Biology Approaches for Elucidating this compound Functional Mechanisms
Understanding the three-dimensional structure of a protein is key to deciphering its function. nih.gov The this compound contains a conserved Cor1 domain, which is also found in the synaptonemal complex protein SYCP3. biorxiv.orgnih.gov Structural studies of SYCP3 have informed our understanding of how Xlr family members might function, suggesting a role in scaffolding and forming larger protein filaments. biorxiv.org
Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining high-resolution protein structures. wikipedia.orggoogle.comscilifelab.se While a specific high-resolution structure for Xlr3 is not yet available in the provided search results, these approaches would be crucial for understanding how Xlr3 interacts with DNA, RNA, and other proteins at the atomic level. NMR spectroscopy, in particular, is also well-suited for studying protein dynamics and interactions in solution. wikipedia.orgnih.gov
Evolutionary Conservation and Comparative Biology of Xlr3 Protein
Phylogenetic Analysis of Xlr3 Homologs Across Species
The Xlr gene family is a large and complex group of genes located on the X chromosome, primarily found in rodents. researchgate.net Phylogenetic analysis reveals that the Xlr family has undergone significant expansion and diversification, resulting in numerous paralogs within the mouse genome. researchgate.netoup.com This family includes a majority of pseudogenes alongside functional genes. oup.com
The Xlr3 gene itself is part of a subfamily that includes multiple functional copies and pseudogenes. In Mus musculus, there are three functional copies of Xlr3 (often referred to as Xlr3a, Xlr3b, and Xlr3c), which are highly similar at both the mRNA and protein levels. biorxiv.orguconn.edu These functional copies encode a nearly identical 26 kDa protein. biorxiv.org The Xlr3 subfamily is distinct from other Xlr subfamilies like Xlr4 and Xlr5. For instance, while Xlr4 is also a basic protein, it shares only 31% protein identity with Xlr3a. scispace.com Xlr5c is considered relatively distantly related to other members of the Xlr family. researchgate.net
The evolutionary history of the Xlr superfamily suggests a rapid divergence from an ancestral protein. researchgate.net This rapid evolution is a hallmark of genes involved in genetic conflict or reproductive processes, where evolutionary pressures can drive rapid changes. While the Xlr gene family is prominent in mice, identifying clear orthologs in more distant species, including humans, has been challenging, suggesting that this family may be specific to or has significantly diverged outside of the rodent lineage. scispace.com The human equivalent of the Xlr gene family is a candidate for involvement in conditions like premature ovarian failure, given the localization on the X chromosome and its role in meiosis. oup.com
| Gene/Protein | Organism | Phylogenetic Relationship/Note |
| Xlr3a/b/c | Mus musculus (House Mouse) | Three functional, nearly identical paralogs within the Xlr3 subfamily. biorxiv.orguconn.edu |
| Xlr4 | Mus musculus (House Mouse) | Defines a separate Xlr subfamily; shares 31% protein identity with Xlr3a. scispace.com |
| Xlr5c | Mus musculus (House Mouse) | Considered relatively distantly related to other Xlr family members. researchgate.net |
| Xmr | Mus musculus (House Mouse) | A closely related member of the Xlr gene family, expressed in spermatocytes but not oocytes. oup.com |
| SCP3/SYCP3 | Mammals (e.g., Hamster, Rat, Mouse) | Shows significant sequence similarity to Xlr proteins; a key component of the synaptonemal complex. oup.comscispace.comresearchgate.net |
Conservation of Xlr3 Protein Domains and Motifs
Despite the rapid evolution of the Xlr gene family as a whole, specific domains and motifs within the this compound exhibit conservation, which is indicative of their functional importance. proteopedia.org The analysis of protein sequences across the Xlr family reveals significant homology, particularly in the proportion of basic residues. researchgate.net
A multiple sequence alignment of Xlr family members highlights regions of high conservation alongside variable regions. researchgate.net The conservation of critical amino acid residues is essential for maintaining the protein's structure and function. proteopedia.org For example, the functional Xlr3 paralogs (a, b, and c) encode proteins that are almost identical, suggesting strong purifying selection to maintain a specific function. biorxiv.org In contrast, comparisons with more distant family members like Xlr4 and Xlr5 show lower identity, reflecting greater evolutionary divergence. researchgate.netscispace.com
| Domain/Motif | Conservation Status | Putative Function | Supporting Evidence |
| COR1/SYCP3-like Domain | Conserved across Xlr superfamily members. | Involved in chromatin condensation, DNA recombination, and synaptonemal complex structure. oup.combiorxiv.org | Xlr3 paralogs have a COR1 protein domain and similar organization to other Xlr members. biorxiv.org Xlr proteins show significant sequence similarity to mammalian SCP3/COR1. oup.com |
| Basic Residue Content | High proportion is a conserved feature among many Xlr family members. | Likely involved in DNA/chromatin binding due to positive charge. | Xlr5c and other members demonstrate a high proportion of basic residues. researchgate.net |
| Bipartite Nuclear Localization Signal | Identified in related Xlr family member Xlr4. | Targets the protein to the nucleus. scispace.com | A potential signal was identified in the predicted Xlr4 protein sequence. scispace.com |
Functional Divergence and Conservation of this compound in Different Organisms
The function of Xlr3 appears to be conserved within the context of meiosis in mice, yet there are hints of functional divergence, particularly concerning sex-specific expression and potential roles outside the gonads.
The primary and most well-documented function of the this compound is in meiosis. In male mice, XLR3 is specifically expressed in the testis during the early stages of meiotic prophase I. biorxiv.org The protein localizes to the XY body (the condensed sex chromosomes) in primary spermatocytes, suggesting a crucial role in Meiotic Sex Chromosome Inactivation (MSCI). biorxiv.orgresearchgate.net Deficiency of XLR3 disrupts the recruitment of DNA damage response components to the XY body and compromises the epigenetic landscape, leading to impaired spermatogenesis. biorxiv.org
Interestingly, a closely related gene, Xlr, is expressed in female mouse oocytes throughout meiotic prophase I, while its male homolog Xmr is not. oup.com This indicates a sex-specific expression pattern among closely related members of the Xlr family during meiosis. oup.com The expression of an Xlr family member in oocytes suggests a conserved role in meiotic chromatin dynamics across both sexes, although the specific paralog utilized differs. oup.com
Functional divergence is suggested by the expression patterns of Xlr3 outside of the gonads. Specifically, the Xlr3b paralog is subject to genomic imprinting in the mouse brain, where it is expressed predominantly from the maternal X chromosome. biorxiv.orguconn.edu While Xlr3 mRNA is found in the fetal and adult brain, the protein has not been detected, leaving its function in the central nervous system poorly understood. uconn.edu This imprinted expression in the brain points towards a potential divergence of function, where this rapidly evolving gene family has been co-opted for roles in neurodevelopment or cognitive function. uconn.edunih.gov The lack of clear Xlr orthologs in humans suggests that if these functions are conserved, they are carried out by different, potentially unrelated, proteins. scispace.com
Future Directions and Emerging Research Avenues for Xlr3 Protein
Unanswered Questions in Xlr3 Protein Biology and Regulatory Networks
Despite significant strides in understanding Xlr3, several fundamental questions about its biological functions and regulatory mechanisms remain unresolved. The complexity arises from its existence as a multi-gene family with near-identical paralogs, its tissue-specific expression, and its involvement in intricate cellular processes. biorxiv.orgontosight.ai
A primary area of investigation is the precise molecular mechanism of XLR3 during meiotic sex chromosome inactivation (MSCI). biorxiv.orguconn.edu We know that XLR3 localizes to the XY body in spermatocytes and is crucial for the recruitment of DNA Damage Response (DDR) factors to silence the sex chromosomes. biorxiv.org However, the exact downstream targets of XLR3 and the full cascade of events it initiates are not fully understood. Key unanswered questions include:
How does XLR3 specifically recognize and bind to the unsynapsed chromatin of the sex chromosomes?
What is the complete set of proteins that interact with XLR3 to form the functional machinery for MSCI?
Beyond recruiting DDR factors, what other roles does XLR3 play in establishing the epigenetic landscape of the XY body, such as its influence on histone modifications like H3K9me3? biorxiv.org
Furthermore, the function of Xlr3 outside of the testis is still largely enigmatic. Transcripts have been detected in various tissues, including the brain, where the Xlr3b paralog is subject to genomic imprinting, and in lymphoid cells. ontosight.aioup.comscbt.com This raises questions about its potential roles in neurodevelopment, cognitive function, and the immune system. ontosight.aiscbt.com The consequences of its imprinted expression in the brain are a significant area for future exploration. researchgate.netuconn.edu
The regulatory networks governing Xlr3 expression are also an area of active research. While it is known that its expression is tightly regulated during spermatogenesis, the specific transcription factors and signaling pathways that control its temporal and spatial expression are yet to be fully identified. biorxiv.org The mechanisms controlling the differential expression and potential functional distinctions between the highly similar Xlr3a, Xlr3b, and Xlr3c paralogs are also unknown. biorxiv.org
| Unanswered Question | Area of Focus | Significance |
| Precise molecular role in MSCI | Identifying direct binding partners and downstream targets of XLR3. | Elucidating the core mechanism of sex chromosome silencing and male fertility. researchgate.netbiorxiv.org |
| Function in non-testicular tissues | Investigating the role of XLR3 in the brain and immune system. | Understanding its potential involvement in cognitive processes and immune regulation. ontosight.aiscbt.com |
| Regulation of Xlr3 gene expression | Identifying transcription factors and signaling pathways controlling its expression. | Uncovering the upstream controls of critical meiotic and potentially neurological events. biorxiv.org |
| Functional differentiation of paralogs | Determining if Xlr3a, Xlr3b, and Xlr3c have unique or redundant roles. | Understanding the evolutionary reasons for the maintenance of multiple similar genes. biorxiv.org |
| Mechanism of imprinted expression | Delineating the epigenetic control of the maternally expressed Xlr3b in the brain. | Providing insights into parent-of-origin effects on gene regulation and function. researchgate.netscbt.com |
Emerging Methodologies and Technologies Impacting this compound Research
Answering the complex questions surrounding Xlr3 biology will be greatly facilitated by the application of cutting-edge methodologies. These emerging technologies offer unprecedented resolution and throughput, enabling researchers to probe the function and regulation of Xlr3 in greater detail.
Advanced Imaging and Microscopy: Techniques such as super-resolution microscopy and cryo-electron microscopy (cryo-EM) can provide high-resolution insights into the localization and structural context of the this compound. healthcare-in-europe.com Cryo-EM, in particular, could potentially solve the structure of XLR3 in complex with chromatin or its interacting partners, offering a mechanistic understanding of its function.
Proteomics and Interactome Mapping: To decipher the XLR3 regulatory network, advanced proteomics approaches are essential. Proximity-labeling techniques, such as BioID and APEX-seq, can identify transient and weak protein-protein interactions in a cellular context. nih.gov These methods can be applied in testicular cells to create a comprehensive map of the XLR3 interactome during meiosis, revealing novel components of the MSCI machinery.
Gene Editing and Functional Genomics: The use of CRISPR-Cas9 technology will be pivotal in creating more refined animal models. Instead of knocking down all Xlr3 copies, specific paralogs can be individually knocked out or tagged with fluorescent or affinity labels. uconn.edu This will allow for a precise dissection of the individual contributions of Xlr3a, Xlr3b, and Xlr3c to spermatogenesis and other potential functions.
Single-Cell Omics: Single-cell RNA sequencing (scRNA-seq) and single-cell ATAC-seq can be used to analyze the heterogeneous cell populations of the testis and brain. These technologies can help to pinpoint the exact cell types expressing different Xlr3 paralogs and to understand the regulatory landscape of the Xlr3 genes at a single-cell resolution.
| Methodology | Application to Xlr3 Research | Potential Insights |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the high-resolution structure of the this compound and its complexes. | Understand how XLR3 interacts with DNA and other proteins at an atomic level. healthcare-in-europe.com |
| Proximity-Labeling Proteomics (e.g., BioID) | Identify the complete interactome of XLR3 in different cell types. | Discover novel binding partners and downstream effectors in MSCI and other pathways. nih.gov |
| CRISPR-Cas9 Gene Editing | Create paralog-specific knockout and tagged mouse models. | Dissect the specific functions of Xlr3a, Xlr3b, and Xlr3c. uconn.edu |
| Single-Cell Multi-Omics | Analyze gene expression and chromatin accessibility in individual cells. | Define the precise cellular contexts of Xlr3 expression and regulation. |
Integration of this compound Research into Systems Biology Frameworks
To fully comprehend the role of Xlr3, it is crucial to move beyond the study of a single protein and integrate the research into a broader systems biology framework. instruct-eric.orgmdpi.com This approach considers the complex interplay of genes, proteins, and other molecules that constitute a biological system, allowing for a more holistic understanding of Xlr3's function.
A key aspect of this integration is the construction of protein-protein interaction (PPI) networks. arxiv.org By combining data from high-throughput experiments (like those mentioned in the previous section) with computational predictions, a detailed network map centered around XLR3 can be developed. columbia.edu This network would not only include direct interactors but also second- and third-degree neighbors, placing XLR3 within the larger context of cellular pathways such as meiotic regulation, DNA repair, and chromatin modification.
Furthermore, integrating transcriptomic, proteomic, and epigenomic data will be essential. For instance, by correlating the expression levels of Xlr3 with changes in the transcriptome and epigenome in Xlr3-deficient models, researchers can identify the downstream genes and pathways regulated by XLR3. biorxiv.org This multi-omics approach is particularly relevant for understanding its role in MSCI, where it is known to influence the epigenetic landscape. biorxiv.org
Potential for Novel Mechanistic Therapeutic Strategies based on this compound's Roles in Disease Models
The critical role of Xlr3 in fundamental biological processes suggests that its dysregulation could be implicated in various diseases, opening up potential avenues for novel therapeutic strategies.
The most direct link is to male infertility. Since deficiency of Xlr3 disrupts MSCI and leads to spermatogenic defects in mice, it represents a potential genetic factor in human male infertility. researchgate.netbiorxiv.org Future research could focus on screening for mutations or epimutations in human orthologs of XLR3 in patients with non-obstructive azoospermia. If a causal link is established, strategies could be envisioned to modulate the activity of the XLR3 pathway.
The expression of Xlr3b in the brain and its imprinted nature also point towards a potential role in neurological or developmental disorders with a parent-of-origin effect. researchgate.netscbt.com Research has suggested that disrupted MSCI can lead to epimutated sperm, affecting neurodevelopment and behavior in subsequent generations, with Xlr3b being a candidate gene in this process. uconn.edu This raises the possibility that targeting the pathways regulated by XLR3 in the brain could be relevant for certain cognitive disorders.
Finally, the original identification of the Xlr family was in lymphocytes, and some members are highly expressed in B cell lymphomas, suggesting a potential role in tumorigenesis. ontosight.aiscbt.com While the specific role of Xlr3 in cancer is not yet defined, its involvement in fundamental processes of chromatin regulation and cell differentiation makes it a candidate for investigation in hematological malignancies.
Therapeutic strategies could involve small molecules designed to either enhance or inhibit the function of XLR3 or its interacting partners. csic.eseie.gr For instance, in cases of infertility caused by reduced XLR3 function, pharmacological chaperones could be developed to stabilize the protein or enhance its activity. csic.es Conversely, in a cancer context where XLR3 might be overactive, inhibitors could be designed. Gene therapy approaches, while challenging, could also be a long-term possibility for correcting genetic defects in XLR3. frontiersin.org
| Disease Area | Potential Role of Xlr3 | Possible Therapeutic Approach |
| Male Infertility | Disruption of MSCI leading to spermatogenesis failure. biorxiv.org | Modulators of XLR3 activity or its downstream pathways. |
| Neurological Disorders | Altered expression due to imprinting defects affecting cognitive function. uconn.eduscbt.com | Targeting XLR3-regulated neural pathways. |
| Cancer | Potential dysregulation in lymphoid malignancies. scbt.com | Inhibitors of XLR3 function if it is found to be an oncogenic driver. |
Q & A
Q. What is the structural and functional significance of the COR1 domain in the XLR3 protein?
The COR1 domain, conserved in XLR3 and other synaptonemal complex proteins (e.g., SYCP3), is critical for meiotic chromosome organization. Structural studies show XLR3 localizes to the XY body during pachynema, where it colocalizes with SYCP3 on sex chromosome axes . Mutational analysis suggests the COR1 domain facilitates protein-protein interactions necessary for XY body formation and meiotic sex chromosome inactivation (MSCI) initiation .
Q. When and where is XLR3 expressed during mammalian spermatogenesis?
XLR3 transcripts are first detected in pre-leptotene spermatogonia (8.5 days postpartum (dpp) in mice) and peak during zygotene (11.5 dpp), coinciding with meiotic prophase I entry . Protein expression initiates at 10.5–11.5 dpp, restricted to the nucleus, and localizes to the XY body in pachytene spermatocytes. This spatiotemporal regulation is validated via qRT-PCR (exon 3/6 primers) and immunoblotting .
Q. How does XLR3 localize dynamically to the XY body during meiosis?
Immunocytochemistry (ICC) of spermatocyte spreads reveals XLR3 associates with SYCP3-marked sex chromosome axes in early pachynema and translocates to XY chromatin loops by late pachynema . This movement is quantified using γH2AX as an XY body marker, with signal overlap reduced by ~50% in shRNA-Xlr3 knockdown models .
Advanced Research Questions
Q. What experimental models elucidate XLR3’s role in MSCI, and how are they validated?
shRNA-transgenic mice with germ-cell-specific Xlr3 knockdown (~50% mRNA reduction) demonstrate disrupted MSCI, evidenced by:
- Transcript leakage : qRT-PCR shows upregulated X-linked genes (e.g., Hprt, Fmr1) and Y-linked Zfy2 in knockdown testes .
- DDR factor mislocalization : BRCA1 and ATR fail to accumulate on the XY body, confirmed via ICC .
- Phenotypic validation : Reduced sperm count (~50%) and testis weight correlate with apoptotic spermatocytes .
Q. How do contradictory findings on Xlr3 knockdown’s sex ratio skew challenge existing models?
shRNA-Xlr3 males produce offspring skewed toward females (contrary to X-linked Slx/Slxl1 knockdown, which skews male). This contradicts the hypothesis that X-linked genes universally drive X-chromosome transmission. Proposed explanations include:
- Dosage sensitivity : Partial Xlr3 loss disrupts MSCI, leading to Y gamete apoptosis .
- Epigenetic conflict : Imprinted Xlr3b (maternally expressed) may modulate sex chromosome silencing dynamics .
Q. What methodological approaches ensure specificity in Xlr3 knockdown models?
- shRNA design : Targets exon 3/4, conserved across Xlr3a/b/c but divergent in Xlr4/Xlr5 .
- qRT-PCR controls : Exon 6 primers confirm transcript reduction (50% in shRNA models) without off-target effects on Xlr4/Xlr5 .
- Immunofluorescence (IF) : Quantify XLR3 signal overlap with γH2AX to validate protein knockdown .
Q. How does XLR3 interact with DNA damage response (DDR) factors during MSCI initiation?
XLR3 facilitates DDR factor recruitment (e.g., BRCA1, ATR) to the XY body. In knockdown models:
- BRCA1/ATR mislocalization : ICC shows diffuse nuclear staining instead of XY body focus .
- Transcriptional dysregulation : Persistent X/Y gene expression (e.g., Rhox13) suggests failed silencing . Mechanistically, XLR3 may scaffold DDR factors to sex chromosomes, analogous to SYCP3’s role in DSB repair .
Q. What evolutionary insights arise from XLR3 conservation across eutherians?
Unlike mouse-specific Slx/Sly clusters, Xlr3 homologs exist in dog, pig, and alpaca with conserved synteny, suggesting a primordial role in MSCI . Cross-species studies using ICC and transcriptomics could clarify whether XLR3’s XY body localization and dosage sensitivity are universal in eutherian meiosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
